molecular formula C12H16Cl2N2 B11860170 3-(7-Chloro-1-methyl-1H-indol-3-yl)propan-1-amine hydrochloride

3-(7-Chloro-1-methyl-1H-indol-3-yl)propan-1-amine hydrochloride

Cat. No.: B11860170
M. Wt: 259.17 g/mol
InChI Key: XCEURZPAHUKOGZ-UHFFFAOYSA-N
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Description

3-(7-Chloro-1-methyl-1H-indol-3-yl)propan-1-amine hydrochloride is a synthetic compound belonging to the indole class of organic compounds Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Chloro-1-methyl-1H-indol-3-yl)propan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(7-Chloro-1-methyl-1H-indol-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(7-Chloro-1-methyl-1H-indol-3-yl)propan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(7-Chloro-1-methyl-1H-indol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-methyl-1H-indole: Lacks the propan-1-amine side chain.

    3-(1H-Indol-3-yl)propan-1-amine: Lacks the chloro substitution.

    1-Methyl-1H-indole-3-carboxaldehyde: Contains a carboxaldehyde group instead of the propan-1-amine side chain.

Uniqueness

3-(7-Chloro-1-methyl-1H-indol-3-yl)propan-1-amine hydrochloride is unique due to the combination of the chloro-substituted indole ring and the propan-1-amine side chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.17 g/mol

IUPAC Name

3-(7-chloro-1-methylindol-3-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C12H15ClN2.ClH/c1-15-8-9(4-3-7-14)10-5-2-6-11(13)12(10)15;/h2,5-6,8H,3-4,7,14H2,1H3;1H

InChI Key

XCEURZPAHUKOGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=CC=C2)Cl)CCCN.Cl

Origin of Product

United States

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